molecular formula C16H19ClN6O2 B5603707 1-(4-chlorophenyl)-5-methyl-4-[4-(1H-tetrazol-1-yl)butanoyl]-2-piperazinone

1-(4-chlorophenyl)-5-methyl-4-[4-(1H-tetrazol-1-yl)butanoyl]-2-piperazinone

Cat. No. B5603707
M. Wt: 362.81 g/mol
InChI Key: WVLGLHUGOSLXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study and synthesis of piperazine derivatives, including those with chlorophenyl and tetrazolyl groups, have been of considerable interest due to their potential biological activities and applications in medicinal chemistry. Piperazine compounds are known for their versatility in chemical reactions and properties, which allows for the development of various pharmacologically active molecules.

Synthesis Analysis

Synthesis of piperazine derivatives typically involves multi-step chemical processes including alkylation, reduction, and condensation reactions. For instance, the synthesis of related compounds has been achieved by reacting chlorophenyl and tetrazolyl precursors with piperazine under controlled conditions to form the desired product with high specificity and yield (Wang Jin-peng, 2013).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as IR, 1H NMR, and X-ray diffraction studies. These analyses provide detailed information about the molecular conformation, bond lengths, and angles, contributing to the understanding of the compound's chemical behavior and interaction with biological targets (Şahin et al., 2012).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including interactions with biological receptors, due to their functional groups. For example, studies have shown that certain piperazine compounds interact with cannabinoid receptors, indicating their potential for biological activity modulation (Shim et al., 2002).

Scientific Research Applications

Antifungal Applications

  • A compound from the 1,2,4-triazole class, closely related to the one , has shown potential as an antifungal agent. Its solubility in various solvents was analyzed, indicating potential for biological applications (Volkova, Levshin, & Perlovich, 2020).

Antibacterial and Antifungal Screening

  • Synthesis and biological screening of related compounds, including piperazine derivatives, have been carried out, showing moderate activity against Gram-positive, Gram-negative bacteria, and fungi. These findings indicate potential in developing antimicrobial agents (Guna, Patolia, Patel, & Purohit, 2009).

Antimicrobial Activities

  • New derivatives of 1,2,4-triazole, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Potential in Antipsychotic Medication

  • Research into conformationally restricted butyrophenones, which are structurally related, has been conducted to explore their use as antipsychotic agents. These studies provide insights into the potential applications of similar compounds in treating psychiatric disorders (Raviña, Casariego, Masaguer, Fontenla, Montenegro, Rivas, Loza, Enguix, Villazón, Cadavid, & Demontis, 2000).

Molecular Interaction Studies

  • Studies on molecular interactions, such as with the CB1 cannabinoid receptor, have been conducted on structurally similar compounds. These studies are critical in understanding how these compounds interact at the molecular level, which is essential for drug development (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Novel Synthesis Methods and Biological Activities

  • Innovative synthesis techniques for piperazine derivatives and their evaluation in terms of antibacterial, antifungal, and cytotoxic activities have been explored. These studies contribute to the understanding of how such compounds can be effectively synthesized and used in medical applications (Gan, Fang, & Zhou, 2010).

properties

IUPAC Name

1-(4-chlorophenyl)-5-methyl-4-[4-(tetrazol-1-yl)butanoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN6O2/c1-12-9-23(14-6-4-13(17)5-7-14)16(25)10-22(12)15(24)3-2-8-21-11-18-19-20-21/h4-7,11-12H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLGLHUGOSLXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)CCCN2C=NN=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.